Serotonin maleate

Description

Properties

CAS No. |

18525-25-2 |

|---|---|

Molecular Formula |

C14H16N2O5 |

Molecular Weight |

292.29 g/mol |

IUPAC Name |

2-(5-hydroxy-1H-indol-3-yl)ethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate |

InChI |

InChI=1S/C10H12N2O.C4H4O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI Key |

LTEXAUVYLLADEB-BTJKTKAUSA-N |

Isomeric SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(=C\C(=O)[O-])\C(=O)O |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(=CC(=O)[O-])C(=O)O |

Synonyms |

Serotonin hydrogenmaleate; 3-(2-Aminoethyl)-5-hydroxyindole maleate salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Serotonin Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analysis of serotonin maleate. It is intended for professionals in research and development who require detailed technical information on this significant compound. The guide covers fundamental chemical data, spectroscopic profiles, established analytical methodologies, and relevant biochemical pathways.

Chemical Structure and Identification

Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter.[1] this compound (CAS Number: 18525-25-2) is the salt formed between the basic serotonin molecule and the acidic maleic acid.[2][3] This salt form is often utilized in research settings to improve the handling and stability of serotonin.[3] The structure consists of the protonated serotonin cation ionically bonded to the maleate anion.

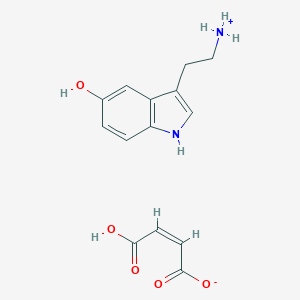

Structure of this compound:

-

Serotonin (C₁₀H₁₂N₂O): An indole ring substituted at the 5th position with a hydroxyl group (-OH) and at the 3rd position with a 2-aminoethyl side chain. At physiological pH, the primary amine of the side chain is typically protonated (-NH₃⁺).[4][5]

-

Maleic Acid (C₄H₄O₄): A dicarboxylic acid with the IUPAC name (Z)-but-2-enedioic acid. In the salt, it exists as the maleate anion.[6]

Physicochemical Properties

The physicochemical properties of serotonin and its maleate salt are crucial for their application in research and formulation development. The data has been compiled from various sources and is presented below.

| Property | Value | Reference |

| IUPAC Name | 3-(2-aminoethyl)-1H-indol-5-ol;(2Z)-but-2-enedioic acid | [2] |

| Synonyms | 5-Hydroxytryptamine maleate, 5-HT maleate, Serotonin hydrogen maleate | [2][7] |

| CAS Number | 18525-25-2 | [2][8] |

| Molecular Formula | C₁₄H₁₆N₂O₅ (C₁₀H₁₂N₂O · C₄H₄O₄) | [2][8] |

| Molecular Weight | 292.29 g/mol | [2][8] |

| Appearance | Off-white to yellow powder | [2] |

| Melting Point | 154-158 °C (decomposes) | [2][7] |

| pKa (Serotonin) | 10.16 (for the amino group) | [1] |

| pKa (Maleic Acid) | pKa₁ = 1.9, pKa₂ = 6.07 | [9] |

Solubility Data (for Serotonin Hydrochloride as a proxy)

| Solvent | Solubility |

| Water (H₂O) | 17 mg/mL |

| 0.1 M HCl | 22 mg/mL |

| Ethanol | 5.3 mg/mL |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound. Below is a summary of key spectral data for the serotonin moiety.

| Spectroscopy Type | Key Peaks and Observations | Reference(s) |

| ¹H NMR | (600 MHz, H₂O, pH 7.0) δ (ppm): 7.42-7.40 (d), 7.28 (s), 7.11-7.09 (d), 6.88-6.86 (dd), 3.32-3.29 (t), 3.11-3.09 (t). Chemical shifts correspond to the aromatic and ethylamine protons of serotonin. | [4][10] |

| ¹³C NMR | (100 MHz, D₂O) δ (ppm): 151.5, 134.4, 129.8, 128.1, 115.6, 114.6, 111.2, 105.2, 42.3, 25.4. Peaks correspond to the carbon atoms of the indole ring and the ethylamine side chain. | [11] |

| FTIR | (Gas Phase, Protonated) Bands observed in the 530-1885 cm⁻¹ fingerprint region. Key vibrations include N-H bending (3000-3500 cm⁻¹), C=C aromatic stretching, and various fingerprint modes characteristic of the indole structure. | [12][13][14] |

| UV-Vis | (PBS buffer, pH 7.4) Absorption peaks at λmax = 220 nm, 275 nm, and 295 nm. |

Experimental Protocols

General Synthesis and Purification of this compound

While the biosynthesis of serotonin from L-tryptophan is the natural route, chemical synthesis and subsequent salt formation are standard in laboratory settings.[15]

Objective: To prepare this compound from serotonin free base.

Materials:

-

Serotonin free base

-

Maleic acid (equimolar amount)

-

Solvent (e.g., ethanol, ethyl acetate, or water)

-

Stir plate and magnetic stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or desiccator

Methodology:

-

Dissolution: Dissolve an equimolar amount of maleic acid in a minimal volume of the chosen solvent (e.g., ethyl acetate) with gentle heating and stirring.[16]

-

Reaction: In a separate flask, dissolve the serotonin free base in the same solvent. Slowly add the maleic acid solution to the serotonin solution while stirring continuously.

-

Precipitation/Crystallization: The this compound salt will typically precipitate upon mixing or after a short induction period. To maximize yield, the mixture can be cooled in an ice bath.[17]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified this compound salt in a vacuum oven or desiccator to a constant weight.

-

Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and HPLC.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used method for the quantification and purity assessment of serotonin.[18][19]

Objective: To quantify this compound in a sample using reverse-phase HPLC with UV detection.

Instrumentation & Conditions:

| Parameter | Specification | Reference |

| HPLC System | Quaternary pump system with UV detector | [19] |

| Column | C18, 15 cm × 4.6 mm, 5 µm particle size | |

| Mobile Phase | Isocratic: 95% Water (10 mM ammonium formate, pH 3.0), 5% Acetonitrile | |

| Flow Rate | 1.0 mL/min | [19] |

| Column Temp. | 35 °C | |

| Detection | UV at 254 nm or 280 nm | [20] |

| Injection Vol. | 10-20 µL | [19] |

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection. For biological samples, a protein precipitation step (e.g., with 5-sulfosalicylic acid) followed by centrifugation is required.[18][21]

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the serotonin peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of serotonin in the samples from this curve.

Relevant Pathways and Workflows

Visualizing the biochemical and experimental pathways involving serotonin is crucial for understanding its context and analysis.

Biosynthesis of Serotonin

Serotonin is synthesized in the body from the essential amino acid L-tryptophan in a two-step enzymatic process.[5][22]

General Serotonergic Signaling Pathway

Serotonin exerts its effects by binding to a family of 5-HT receptors. Most of these are G-protein coupled receptors (GPCRs) that trigger intracellular signaling cascades.[1]

Experimental Workflow for Characterization

A logical workflow ensures the comprehensive characterization of a newly synthesized or procured batch of this compound.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. 18525-25-2 | CAS DataBase [m.chemicalbook.com]

- 3. Serotonin bimaleate | 18525-25-2 | FS66300 | Biosynth [biosynth.com]

- 4. Serotonin | C10H12N2O | CID 5202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 5-HYDROXYTRYPTAMINE MALEATE SALT | 18525-25-2 [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. researchgate.net [researchgate.net]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000259) [hmdb.ca]

- 11. bmse000757 Serotonin at BMRB [bmrb.io]

- 12. Infrared spectra of protonated neurotransmitters: serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mbp.science.ru.nl [mbp.science.ru.nl]

- 14. researchgate.net [researchgate.net]

- 15. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 16. Continuous Preparation of 1:1 Haloperidol-Maleic Acid Salt by a Novel Solvent-Free Method Using a Twin Screw Melt Extruder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. EP1018516A1 - Method for crystallizing maleic acid salt of n-(1(s)-ethoxycarbonyl-3-phenylpropyl)-l-alanyl-l-proline - Google Patents [patents.google.com]

- 18. chromsystems.com [chromsystems.com]

- 19. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]

- 21. Simple and reliable serotonin assay in human serum by LC-MS/MS method coupled with one step protein precipitation for clinical testing in patients with carcinoid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. news-medical.net [news-medical.net]

An In-depth Technical Guide to the Synthesis and Purification of 5-Hydroxytryptamine Maleate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 5-Hydroxytryptamine (Serotonin) and its maleate salt. The document details both the biological and chemical synthesis pathways, offering in-depth experimental protocols. It also covers modern purification and analytical techniques to ensure the final product's high purity, a critical aspect for research and pharmaceutical applications.

Introduction to 5-Hydroxytryptamine (Serotonin)

5-Hydroxytryptamine (5-HT), commonly known as serotonin, is a pivotal monoamine neurotransmitter involved in a vast array of physiological processes.[1] In the central nervous system, it modulates mood, sleep, appetite, and cognition.[2] Peripherally, it influences gastrointestinal motility, vasoconstriction, and platelet aggregation.[1] Given its extensive biological roles, the availability of high-purity 5-HT and its stable salt forms, such as 5-Hydroxytryptamine maleate, is essential for research in neuroscience, pharmacology, and drug development.

Biosynthesis of 5-Hydroxytryptamine

The natural production of serotonin in the body begins with the essential amino acid L-tryptophan.[3] This biosynthetic pathway involves a two-step enzymatic process.[4]

First, the enzyme tryptophan hydroxylase (TPH) catalyzes the hydroxylation of L-tryptophan to form 5-hydroxytryptophan (5-HTP).[5] This step is the rate-limiting factor in serotonin synthesis.[5] Subsequently, the enzyme aromatic L-amino acid decarboxylase (AADC) facilitates the decarboxylation of 5-HTP to yield 5-Hydroxytryptamine (serotonin).[5]

Figure 1: Biosynthetic Pathway of 5-Hydroxytryptamine.

Chemical Synthesis of 5-Hydroxytryptamine Maleate

While biological synthesis provides the natural source of serotonin, chemical synthesis offers a controlled and scalable method for producing 5-Hydroxytryptamine and its derivatives for research and pharmaceutical purposes. Several synthetic strategies have been developed, often involving the construction of the indole core.

One established approach is the Speier synthesis, which utilizes 5-benzyloxyindole as a starting material. This method involves a multi-step process to introduce the ethylamine side chain at the C3 position of the indole ring.

Experimental Protocol: Speier Synthesis of 5-Hydroxytryptamine

This protocol is adapted from established synthetic methodologies for indole derivatives.

Step 1: Synthesis of 5-Benzyloxygramine

-

To a cooled solution of 5-benzyloxyindole (1 equivalent) in a suitable solvent such as dioxane, add a solution of formaldehyde (1.1 equivalents) and dimethylamine (1.1 equivalents).

-

Stir the mixture at room temperature for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization or column chromatography to yield 5-benzyloxygramine.

Step 2: Synthesis of 5-Benzyloxyindole-3-acetonitrile

-

Reflux a solution of 5-benzyloxygramine (1 equivalent) and sodium or potassium cyanide (1.2 equivalents) in a mixture of ethanol and water.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the resulting 5-benzyloxyindole-3-acetonitrile by column chromatography.

Step 3: Reduction to 5-Benzyloxytryptamine

-

In a high-pressure reaction vessel, dissolve 5-benzyloxyindole-3-acetonitrile (1 equivalent) in a suitable solvent like ethanol saturated with ammonia.

-

Add Raney nickel catalyst to the solution.

-

Hydrogenate the mixture under pressure until the uptake of hydrogen ceases.

-

Filter the catalyst and concentrate the filtrate to obtain crude 5-benzyloxytryptamine.

Step 4: Debenzylation to 5-Hydroxytryptamine (Serotonin)

-

Dissolve the crude 5-benzyloxytryptamine in a suitable solvent, such as ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Hydrogenate the mixture at room temperature and atmospheric pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter off the catalyst and evaporate the solvent to yield 5-Hydroxytryptamine (serotonin) free base.

Formation of 5-Hydroxytryptamine Maleate Salt

The freebase of 5-Hydroxytryptamine is often converted to a more stable salt form, such as the maleate salt, for easier handling and storage.

Experimental Protocol:

-

Dissolve the crude 5-Hydroxytryptamine free base in a minimal amount of a suitable hot alcohol, such as ethanol or isopropanol.

-

In a separate flask, dissolve an equimolar amount of maleic acid in the same hot solvent.

-

Slowly add the maleic acid solution to the 5-Hydroxytryptamine solution with stirring.

-

Allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the precipitated 5-Hydroxytryptamine maleate crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Figure 2: Chemical Synthesis and Salt Formation Workflow.

Purification of 5-Hydroxytryptamine Maleate

Achieving high purity of 5-Hydroxytryptamine maleate is paramount for its use in research and drug development. The primary methods for purification are recrystallization and column chromatography.

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in their solubility in a specific solvent or solvent system at different temperatures.

Experimental Protocol:

-

Select a suitable solvent or solvent mixture. For 5-Hydroxytryptamine maleate, alcohols such as ethanol or methanol, or mixtures with water, are often effective. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

-

Dissolve the crude 5-Hydroxytryptamine maleate in a minimum amount of the hot solvent to create a saturated solution.

-

If insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

-

Further cool the solution in an ice bath to maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them thoroughly.

Column Chromatography

For more challenging purifications or to achieve very high purity, column chromatography is employed. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Experimental Protocol (HPLC):

-

Column Selection: A reversed-phase C18 column is commonly used for the separation of polar compounds like serotonin.[6]

-

Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. A gradient elution may be necessary to achieve optimal separation. For example, a mobile phase of 0.1 mol/L potassium dihydrogen phosphate and methanol (85:15, v/v) can be effective.[6]

-

Detection: UV detection at a wavelength of around 275-280 nm is suitable for 5-Hydroxytryptamine.[6]

-

Procedure:

-

Dissolve the crude 5-Hydroxytryptamine maleate in the mobile phase.

-

Inject the sample onto the HPLC column.

-

Collect the fractions corresponding to the main peak of 5-Hydroxytryptamine.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

-

Figure 3: Purification Workflow for 5-Hydroxytryptamine Maleate.

Quantitative Data and Characterization

The following tables summarize typical quantitative data and spectroscopic information for the synthesis and characterization of 5-Hydroxytryptamine maleate.

Table 1: Synthesis and Purification Data

| Parameter | Value/Range |

| Synthesis Yield (Overall) | 40-60% |

| Purity (after Recrystallization) | >98% |

| Purity (after HPLC) | >99.5% |

| Melting Point | 154 °C[7] |

Table 2: Spectroscopic Data for 5-Hydroxytryptamine Maleate

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Signals corresponding to the indole ring protons, the ethylamine side chain protons, and the protons of the maleate counter-ion. |

| ¹³C NMR | Resonances for the carbon atoms of the indole core, the ethylamine side chain, and the maleate moiety. |

| IR (Infrared) Spectroscopy | Characteristic absorptions for N-H and O-H stretching, aromatic C-H stretching, C=C stretching of the indole ring, and C=O stretching of the maleate carboxyl groups. The IRMPD spectrum shows numerous features in the 530-1885 cm⁻¹ range.[8] |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the protonated 5-Hydroxytryptamine molecule.[9] |

Serotonin Signaling Pathways

5-Hydroxytryptamine exerts its diverse effects by binding to a family of at least 14 distinct receptor subtypes, classified into seven families (5-HT₁ to 5-HT₇). Most of these are G-protein coupled receptors (GPCRs), with the exception of the 5-HT₃ receptor, which is a ligand-gated ion channel.

The activation of these receptors initiates a variety of intracellular signaling cascades. For example, 5-HT₁ receptors are typically coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In contrast, 5-HT₄, 5-HT₆, and 5-HT₇ receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels. The 5-HT₂ receptor family is coupled to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC).

Figure 4: Major 5-Hydroxytryptamine Signaling Pathways.

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of 5-Hydroxytryptamine maleate, intended for professionals in research and drug development. By following the outlined experimental protocols and utilizing the described analytical methods, researchers can obtain high-purity 5-Hydroxytryptamine maleate, a crucial prerequisite for reliable and reproducible scientific investigation into the multifaceted roles of serotonin in health and disease. The provided diagrams offer clear visual representations of the key chemical and biological pathways discussed.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. news-medical.net [news-medical.net]

- 4. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101762662A - Method for measuring tryptophan and 5-hydroxytryptamine simultaneously by high-efficiency liquid chromatography-fluorescence method - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. mbp.science.ru.nl [mbp.science.ru.nl]

- 9. Mass fragmentographic determination of 5-hydroxytryptamine and 5-hydroxyindole-3-acetic acid in brain tissue using deuterated internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Central Nervous System Mechanism of Action of Serotonin

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal monoamine neurotransmitter that profoundly influences a vast array of physiological and psychological processes within the central nervous system (CNS).[1][2][3] Its functions range from the regulation of mood, sleep, appetite, and cognition to modulating pain perception and thermoregulation.[1][4][5] The diverse actions of serotonin are mediated by a large and complex family of receptors, which are the primary targets for numerous therapeutic agents, including antidepressants, antipsychotics, and antimigraine drugs.[1][4]

This technical guide provides an in-depth exploration of the molecular mechanisms through which serotonin exerts its effects in the CNS. It details the classification of 5-HT receptors, their binding affinities for serotonin, the intricate signal transduction pathways they initiate upon activation, and the experimental methodologies used to characterize these interactions.

Note on Serotonin Maleate: This document focuses on the mechanism of action of the serotonin molecule itself. This compound is a salt form of serotonin, where the serotonin base is combined with maleic acid. This formulation is typically used to improve the stability and solubility of the compound for experimental use. The maleate salt form does not alter the pharmacodynamic properties of serotonin at its receptors in the CNS.

Serotonin (5-HT) Receptors in the CNS

The physiological effects of serotonin are initiated by its binding to at least 14 distinct receptor subtypes, which are grouped into seven families (5-HT1 to 5-HT7).[1][6] With the exception of the 5-HT3 receptor, which is a ligand-gated ion channel, all other 5-HT receptors are G-protein-coupled receptors (GPCRs) that traverse the cell membrane seven times.[4][7][8] These receptors activate intracellular second messenger cascades to produce either excitatory or inhibitory neurotransmission.[4]

The table below summarizes the classification, primary signaling mechanisms, and general functions of the 5-HT receptor families in the CNS.

| Receptor Family | Subtypes | Primary Signaling Mechanism | G-Protein | Key CNS Functions |

| 5-HT1 | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E, 5-HT1F | Inhibition of Adenylyl Cyclase (↓ cAMP) | Gi/o | Mood regulation, anxiety, cognition, neuronal inhibition (autoreceptor)[7][9] |

| 5-HT2 | 5-HT2A, 5-HT2B, 5-HT2C | Activation of Phospholipase C (↑ IP3, DAG) | Gq/11 | Learning, memory, mood, perception, smooth muscle contraction[9][10] |

| 5-HT3 | - | Ligand-Gated Cation Channel (↑ Na+, K+, Ca2+ influx) | N/A | Nausea and vomiting, anxiety, neuronal excitation[11][12][13] |

| 5-HT4 | - | Activation of Adenylyl Cyclase (↑ cAMP) | Gs | Cognition, memory, gastrointestinal motility[14] |

| 5-HT5 | 5-HT5A, 5-HT5B (rodents) | Inhibition of Adenylyl Cyclase (↓ cAMP) | Gi/o | Role in CNS not fully established; may regulate circadian rhythm[10] |

| 5-HT6 | - | Activation of Adenylyl Cyclase (↑ cAMP) | Gs | Cognition, learning, memory[14] |

| 5-HT7 | - | Activation of Adenylyl Cyclase (↑ cAMP) | Gs | Thermoregulation, circadian rhythm, mood, learning[14][15] |

Molecular Mechanism of Action

Receptor Binding Affinity

The affinity with which serotonin binds to its various receptor subtypes dictates the concentration required to elicit a physiological response. This is quantified by the inhibition constant (Ki), where a lower Ki value signifies higher binding affinity. The table below presents a summary of serotonin's binding affinities for a range of human cloned 5-HT receptors.

| Receptor Subtype | Binding Affinity (Ki) in nM |

| 5-HT1A | 3.2 |

| 5-HT1B | 4.8 |

| 5-HT1D | 5.8[16] |

| 5-HT1E | 7.5 |

| 5-HT1F | 10.5 |

| 5-HT2A | 11.7 |

| 5-HT2B | 15.0 |

| 5-HT2C | 5.0 |

| 5-HT6 | 100 |

| 5-HT7 | 8.1[15] |

Note: Ki values can vary between studies depending on the experimental conditions, radioligand used, and tissue/cell preparation. The values presented are representative figures from scientific literature.

Signal Transduction Pathways

Upon binding of serotonin, 5-HT receptors initiate distinct intracellular signaling cascades.

Receptors in the 5-HT1 and 5-HT5 families couple to inhibitory G-proteins (Gi/o).[7][10] Activation of these receptors leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA), leading to an overall inhibitory effect on the neuron.[7] Additionally, the Gβγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing membrane hyperpolarization and further neuronal inhibition.[7]

The 5-HT2 receptor family couples to Gq/11 proteins.[9][10] Upon activation, the Gαq subunit activates the enzyme phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[10][17] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which phosphorylates various target proteins, leading to a range of excitatory cellular responses.[17]

These receptor families are coupled to the stimulatory Gs protein.[14] When serotonin binds, the activated Gαs subunit stimulates the activity of adenylyl cyclase.[18] This leads to an increased synthesis of cAMP from ATP. Elevated cAMP levels activate PKA, which then phosphorylates downstream targets, including transcription factors like CREB (cAMP response element-binding protein), resulting in excitatory modulation of neuronal function and changes in gene expression.

The 5-HT3 receptor is unique among serotonin receptors as it is a non-selective cation channel, part of the Cys-loop superfamily of ligand-gated ion channels.[12][13] It is a pentameric structure composed of five subunits arranged around a central pore.[12] The binding of serotonin to the extracellular domain induces a rapid conformational change, opening the channel.[19][20] This allows the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, leading to rapid membrane depolarization and an excitatory postsynaptic potential.[12][20] This fast synaptic transmission is distinct from the slower, modulatory effects of the GPCR families.[11]

Key Experimental Protocols

Radioligand Binding Assay for Ki Determination

Radioligand binding assays are fundamental for determining the affinity (Ki) of a ligand (e.g., serotonin) for a specific receptor.[21][22] The protocol involves a competition experiment where a radiolabeled ligand with known affinity and a non-labeled test compound compete for binding to the receptor.

Methodology:

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target 5-HT receptor subtype in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2).[23]

-

Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[23]

-

Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.

-

Resuspend the final pellet in an assay binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay).[23]

-

-

Competition Binding Assay:

-

Set up assay tubes or a 96-well plate.

-

To each well, add:

-

A fixed concentration of the radiolabeled ligand (e.g., [³H]WAY-100635 for 5-HT1A receptors).

-

Varying concentrations of the unlabeled test compound (serotonin).

-

A fixed amount of the membrane preparation (e.g., 50-120 µg protein).[23]

-

-

Include control wells for total binding (radioligand + membranes, no competitor) and non-specific binding (radioligand + membranes + a high concentration of a known saturating ligand).[23]

-

-

Incubation and Filtration:

-

Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.[23]

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with bound radioligand.[23]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[23]

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the unlabeled serotonin. This will generate a sigmoidal competition curve.

-

Determine the IC50 value (the concentration of serotonin that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[23]

-

Conclusion

The mechanism of action of serotonin in the central nervous system is remarkably complex, characterized by its interaction with a diverse array of receptor subtypes. These receptors, through their coupling to distinct G-protein signaling cascades or direct ion channel gating, orchestrate a wide spectrum of neuronal responses. Understanding these intricate molecular pathways is paramount for the rational design and development of novel therapeutics targeting the serotonergic system for the treatment of numerous neurological and psychiatric disorders. The continued application of quantitative pharmacological techniques and advanced structural biology will further illuminate the nuances of serotonin signaling, paving the way for more selective and effective medicines.

References

- 1. Serotonin - Wikipedia [en.wikipedia.org]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Serotonin: Functions, deficiency, and how to boost [medicalnewstoday.com]

- 4. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 5. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. teachmephysiology.com [teachmephysiology.com]

- 9. Structural studies of serotonin receptor family [bmbreports.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. 5-HT3 receptors are membrane ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 13. tandfonline.com [tandfonline.com]

- 14. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 16. acnp.org [acnp.org]

- 17. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 18. cusabio.com [cusabio.com]

- 19. A Gating Mechanism of the Serotonin 5-HT3 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

- 21. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. giffordbioscience.com [giffordbioscience.com]

Serotonin Maleate as a 5-HT Receptor Agonist: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that plays a crucial role in a vast array of physiological and pathological processes, including mood regulation, cognition, sleep, and gastrointestinal function.[1][2] Its effects are mediated by a large and diverse family of 5-HT receptors, which are the targets of numerous therapeutic agents.[1][3] Serotonin maleate, a stable salt form of serotonin, is widely used in research settings as an agonist to probe the function of these receptors and to screen for novel drug candidates.[4] This technical guide provides a comprehensive overview of this compound's action as a 5-HT receptor agonist, with a focus on its binding affinity, functional potency, relevant signaling pathways, and detailed experimental protocols.

For the purposes of this guide, the terms "serotonin" and "5-HT" are used interchangeably with "this compound," as the maleate salt is primarily utilized to improve the stability and solubility of the active serotonin molecule in experimental setting.

Quantitative Data: Binding Affinity and Functional Potency

The interaction of serotonin with its various receptor subtypes is characterized by its binding affinity (Ki) and its functional potency (EC50). The following tables summarize key quantitative data for serotonin across a range of human 5-HT receptor subtypes.

Table 1: Binding Affinity (Ki) of Serotonin for Human 5-HT Receptor Subtypes

| Receptor Subtype | Ki (nM) | Radioligand Used | Tissue/Cell Line | Reference |

| 5-HT1A | 3.2 | [3H]8-OH-DPAT | Human Cortex | [5] |

| 5-HT1B | 4.8 | [3H]5-HT | Human Brain | [5] |

| 5-HT1D | 5.0 | [3H]5-HT | Human Brain | [5] |

| 5-HT1E | 8.82 | [3H]5-HT | Cloned Human Receptor | [5] |

| 5-HT1F | 10 | [3H]5-HT | Cloned Human Receptor | [5] |

| 5-HT2A | 5.91 | [3H]Ketanserin | Cloned Human Receptor | [5] |

| 5-HT2B | 14.39 | [3H]LSD | Cloned Human Receptor | [5] |

| 5-HT2C | 1.44 | [3H]Mesulergine | Cloned Human Receptor | [5] |

| 5-HT6 | 65 | [3H]LSD | Cloned Human Receptor | [5] |

| 5-HT7 | 10.33 | [3H]LSD | Cloned Human Receptor | [5] |

Table 2: Functional Potency (EC50) of Serotonin at Human 5-HT Receptor Subtypes

| Receptor Subtype | Functional Assay | EC50 (nM) | Cell Line | Reference |

| 5-HT1A | cAMP Inhibition | 53 | Guinea Pig Hippocampal Membranes | [6] |

| 5-HT2A | Calcium Flux | 14.0 | HiTSeeker 5HTR2A Cell Line | [7] |

| 5-HT2A | Phosphoinositide Hydrolysis | 1230 | Sf9 insect cells | [8] |

| 5-HT2C | Phosphoinositide Hydrolysis | 4.7 | Stably Expressing Cells | [9] |

| 5-HT3 | Ion Channel Opening | - | - | [10] |

| 5-HT7 | cAMP Stimulation | - | - | [11] |

Signaling Pathways

The diverse physiological effects of serotonin are a consequence of its ability to activate multiple intracellular signaling cascades through different G protein-coupled receptors (GPCRs). The 5-HT receptor family is broadly categorized based on their primary G protein coupling partners.

Gi/o-Coupled Receptors (5-HT1 and 5-HT5 Families)

The 5-HT1 and 5-HT5 receptor families primarily couple to inhibitory Gi/o proteins.[12] Activation of these receptors by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.

Gq/11-Coupled Receptors (5-HT2 Family)

The 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C) couples to Gq/11 proteins.[6] Upon activation by this compound, these receptors stimulate phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular events.

Gs-Coupled Receptors (5-HT4, 5-HT6, and 5-HT7 Families)

The 5-HT4, 5-HT6, and 5-HT7 receptor families are coupled to stimulatory Gs proteins.[11] Binding of this compound to these receptors activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of PKA.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with 5-HT receptors.

Radioligand Binding Assay (for Ki Determination)

This protocol outlines a competitive binding assay to determine the affinity (Ki) of this compound for a specific 5-HT receptor subtype using a radiolabeled antagonist.

1. Materials and Reagents:

-

Receptor Source: Cell membranes from a cell line stably expressing the 5-HT receptor of interest (e.g., HEK293, CHO cells) or homogenized brain tissue known to be rich in the receptor subtype.

-

Radioligand: A high-affinity, selective radiolabeled antagonist for the target receptor (e.g., [3H]Ketanserin for 5-HT2A, [3H]8-OH-DPAT for 5-HT1A).

-

This compound: Stock solution of known concentration.

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2).

-

Wash Buffer: Cold assay buffer.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/B or GF/C), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

2. Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).

-

50 µL of this compound at various concentrations (typically a serial dilution).

-

50 µL of the radioligand at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from all other readings to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13][14]

-

cAMP Functional Assay (for Gi/o-Coupled Receptors)

This protocol describes an assay to measure the inhibition of forskolin-stimulated cAMP production by this compound at Gi/o-coupled 5-HT receptors.

1. Materials and Reagents:

-

Cell Line: A cell line stably expressing the Gi/o-coupled 5-HT receptor of interest (e.g., CHO-K1 cells).

-

This compound: Stock solution of known concentration.

-

Forskolin: An adenylyl cyclase activator.

-

Assay Buffer: Typically Hanks' Balanced Salt Solution (HBSS) or a similar buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

-

cAMP Detection Kit: A commercial kit for quantifying cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).[15][16]

2. Procedure:

-

Cell Plating: Seed the cells into a 96-well plate and grow to confluency.

-

Assay:

-

Wash the cells with assay buffer.

-

Add this compound at various concentrations to the wells and pre-incubate for a short period (e.g., 15-30 minutes).

-

Add a fixed concentration of forskolin (predetermined to give a submaximal stimulation of cAMP) to all wells except the basal control.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP detection kit manufacturer's instructions.

-

Measure the cAMP concentration in each well using the chosen detection method.

-

-

Data Analysis:

Phosphoinositide Hydrolysis Assay (for Gq/11-Coupled Receptors)

This protocol details a method to measure the accumulation of inositol phosphates (IPs) following the activation of Gq/11-coupled 5-HT receptors by this compound.[19][20]

1. Materials and Reagents:

-

Cell Line: A cell line expressing the Gq/11-coupled 5-HT receptor of interest.

-

[3H]myo-inositol: For radiolabeling of cellular phosphoinositides.

-

This compound: Stock solution of known concentration.

-

Assay Buffer: A suitable buffer such as Krebs-Henseleit buffer.

-

Lithium Chloride (LiCl): To inhibit inositol monophosphatase and allow for the accumulation of IPs.

-

Anion Exchange Resin (e.g., Dowex AG1-X8).

-

Scintillation Cocktail.

2. Procedure:

-

Cell Labeling: Incubate the cells with [3H]myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into the cellular phosphoinositide pool.

-

Assay:

-

Wash the labeled cells with assay buffer.

-

Pre-incubate the cells with assay buffer containing LiCl (e.g., 10 mM) for a short period.

-

Add this compound at various concentrations and incubate for a defined time (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Stop the reaction by adding a cold solution such as perchloric acid.

-

Neutralize the extracts and separate the aqueous phase containing the IPs.

-

-

Chromatographic Separation:

-

Apply the aqueous extracts to anion exchange columns.

-

Elute the different inositol phosphate species with increasing concentrations of ammonium formate.

-

-

Quantification:

-

Collect the eluates and measure the radioactivity in the inositol phosphate fractions using a scintillation counter.

-

-

Data Analysis:

Conclusion

This compound is an indispensable tool for the study of 5-HT receptor pharmacology. This guide provides a foundational understanding of its interaction with various 5-HT receptor subtypes, including quantitative binding and functional data, an overview of the key signaling pathways, and detailed experimental protocols. By utilizing this information, researchers and drug development professionals can effectively employ this compound in their investigations to further elucidate the complex roles of the serotonergic system and to advance the discovery of novel therapeutics targeting 5-HT receptors.

References

- 1. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. 5-HT receptor - Wikipedia [en.wikipedia.org]

- 4. caymanchem.com [caymanchem.com]

- 5. acnp.org [acnp.org]

- 6. researchgate.net [researchgate.net]

- 7. innoprot.com [innoprot.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 5-hydroxytryptamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The discovery, structure, and function of 5-HTR1E serotonin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. 5-HT2A receptor-stimulated phosphoinositide hydrolysis in the stimulus effects of hallucinogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Phosphoinositide hydrolysis linked 5-HT2 receptors in fibroblasts from choroid plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. fungifun.org [fungifun.org]

Serotonin Maleate as a Catechol O-Methyltransferase (COMT) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of serotonin as an inhibitor of catechol O-methyltransferase (COMT), an enzyme crucial in the metabolism of catecholamine neurotransmitters. Evidence confirms that serotonin acts as a non-competitive inhibitor with respect to catechol substrates, with a notable binding affinity. This document compiles quantitative binding and inhibition data, details the experimental methodologies used to determine these parameters, and visualizes the underlying biochemical pathways and experimental procedures. The findings presented herein offer a foundational resource for researchers investigating the therapeutic potential of modulating COMT activity.

Introduction to COMT and Serotonin

Catechol-O-methyltransferase (COMT) is a key enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of a catechol substrate.[1] This process is vital for the inactivation and degradation of catecholamines such as dopamine, norepinephrine, and epinephrine.[1] Given its role in neurotransmitter metabolism, COMT has become a significant target in the development of treatments for various neurological and psychiatric disorders.[2]

Quantitative Data: Inhibition and Binding Kinetics

The interaction between serotonin and COMT has been quantified through various biochemical and biophysical assays. The data reveals that serotonin binds to COMT and inhibits its enzymatic activity with micromolar affinity.

| Parameter | Value | Method | Description | Reference |

| Ki | 44 µM | Enzyme Kinetics | Inhibition constant, indicating the concentration of serotonin required to produce half-maximum inhibition. This was determined to be non-competitive with respect to the catechol substrate. | [3][4] |

| KD | ~87 µM | Surface Plasmon Resonance (SPR) | Dissociation constant, reflecting the binding affinity between serotonin and COMT. | [5] |

| kon | 13.74 M-1s-1 | Surface Plasmon Resonance (SPR) | Association rate constant for the binding of serotonin to COMT. | [6] |

| koff | 0.0012 s-1 | Surface Plasmon Resonance (SPR) | Dissociation rate constant for the unbinding of serotonin from COMT. | [6] |

Mechanism of COMT Inhibition by Serotonin

Serotonin inhibits COMT through a mechanism that is non-competitive with respect to the catechol substrate but competitive with the methyl donor, S-adenosyl-L-methionine (SAM).[3][4] Computational modeling and structural data suggest that the indole ring of serotonin bears a resemblance to the adenosine motif of SAM.[5] This similarity allows serotonin to bind to the SAM-binding site within the COMT active pocket, thereby sterically hindering the binding of SAM and preventing the methylation of the catechol substrate.[4][6]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the scientific literature for assessing COMT inhibition by serotonin.

COMT Enzyme Kinetics Assay

This protocol determines the inhibitory effect of serotonin on the enzymatic activity of COMT.

Materials:

-

Recombinant human soluble COMT (S-COMT)

-

S-adenosyl-L-methionine (SAM)

-

Catechol substrate (e.g., 3,4-dihydroxybenzoic acid or norepinephrine)[7][8][9]

-

Serotonin hydrochloride

-

Magnesium chloride (MgCl₂)

-

Dithiothreitol (DTT)

-

Phosphate buffered saline (PBS), pH 7.4

-

Stop solution (e.g., perchloric acid or sodium borate)[10]

-

Microplate reader or High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate or microcentrifuge tubes, prepare the reaction mixture containing PBS, MgCl₂, and DTT at their final working concentrations.

-

Enzyme and Inhibitor Incubation: Add S-COMT enzyme to the reaction mixture. For the test condition, add serotonin at various concentrations. For the control condition, add an equivalent volume of vehicle (e.g., water or buffer). Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for inhibitor binding.

-

Substrate Addition: Add the catechol substrate to all wells/tubes to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction proceeds linearly.

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Product Quantification: Quantify the amount of methylated product formed. This can be achieved by measuring absorbance using a microplate reader if a chromogenic substrate is used, or by separating and quantifying the product using HPLC with an appropriate detector (e.g., UV or electrochemical).[8][9]

-

Data Analysis: Calculate the rate of reaction for each condition. Determine the IC₅₀ value for serotonin by plotting the percentage of inhibition against the logarithm of serotonin concentration. To determine the mode of inhibition, perform kinetic studies by varying the concentration of the catechol substrate at fixed concentrations of serotonin and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[11]

Surface Plasmon Resonance (SPR) for Binding Analysis

This protocol measures the direct binding interaction between serotonin and COMT to determine binding affinity (KD) and kinetic rates (kon and koff).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human S-COMT

-

Serotonin hydrochloride

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Amine coupling kit (EDC, NHS, and ethanolamine)

Procedure:

-

Ligand Immobilization: Immobilize the S-COMT enzyme (ligand) onto the sensor chip surface using standard amine coupling chemistry. This involves activating the carboxymethylated dextran surface with EDC/NHS, injecting the COMT solution in the immobilization buffer, and then deactivating any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the COMT immobilization to subtract non-specific binding.

-

Analyte Injection: Prepare a series of dilutions of serotonin (analyte) in the running buffer.

-

Binding Measurement: Inject the different concentrations of serotonin over the immobilized COMT surface and the reference surface at a constant flow rate. The binding is monitored in real-time as a change in the SPR signal (measured in Resonance Units, RU).

-

Dissociation Phase: After the association phase, flow the running buffer over the sensor surface to monitor the dissociation of the serotonin-COMT complex.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.

-

Data Analysis: After subtracting the reference channel signal, analyze the resulting sensorgrams. Fit the data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

References

- 1. Catechol-O-methyltransferase - Wikipedia [en.wikipedia.org]

- 2. Discovery of Small Molecules as Membrane-Bound Catechol-O-methyltransferase Inhibitors with Interest in Parkinson’s Disease: Pharmacophore Modeling, Molecular Docking and In Vitro Experimental Validation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 4. Serotonin-induced hypersensitivity via inhibition of catechol O-methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serotonin-Induced Hypersensitivity via Inhibition of Catechol O-Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A method for the measurement of catechol-O-methyltransferase activity using norepinephrine, an endogenous substrate - Analyst (RSC Publishing) [pubs.rsc.org]

- 9. Assay of catechol-O-methyltransferase activity in human erythrocytes using norepinephrine as a natural substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Navigating the Formulation Landscape: A Technical Guide to the Solubility and Stability of Serotonin Maleate

For Immediate Release

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a critical overview of the solubility and stability of serotonin maleate in common laboratory solvents. Understanding these fundamental physicochemical properties is paramount for the successful design and execution of preclinical and clinical research, ensuring the integrity and reproducibility of experimental outcomes. While direct quantitative solubility and stability data for this compound remain limited in publicly available literature, this guide synthesizes the most relevant information from closely related serotonin salts and derivatives, alongside established protocols for determining these crucial parameters.

Core Principles of Solubility and Stability

The therapeutic efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its solubility and stability.[1][2] Solubility dictates the bioavailability and route of administration, while stability ensures that the API retains its chemical integrity, potency, and safety profile throughout its shelf life.[1][2] Environmental factors such as temperature, humidity, and light can significantly impact the stability of an API.[2][3]

Solubility Profile of Serotonin and its Analogs

Table 1: Solubility of Serotonin Hydrochloride

| Solvent | Solubility (mg/mL) |

| Water | 17[2], 21.27, Soluble to 100 mM |

| 0.1 M HCl | 22[2] |

| Ethanol | 5.3[2], 1.2[4] |

| DMSO | 10[4], 21.27, 42-43[5], Soluble to 100 mM |

| Dimethylformamide (DMF) | 16[4] |

Table 2: Solubility of Methylated Serotonin Analogs (Maleate Salts)

| Compound | Solvent | Solubility (mg/mL) |

| α-methyl Serotonin (maleate) | DMSO | 25[1], 20[6] |

| DMF | 16[1] | |

| PBS (pH 7.2) | 2[1] | |

| Ethanol | Slightly soluble[1] | |

| Water | >10 (warmed)[6] | |

| 2-Methylserotonin (maleate) | Water | 5 |

| 0.1 M HCl | Soluble (freshly prepared) | |

| 95% Ethanol | Very slightly soluble (freshly prepared) | |

| Absolute Ethanol | Insoluble |

Stability of Serotonin: Influencing Factors and Degradation Pathways

Serotonin is susceptible to degradation, particularly through oxidation and reactions influenced by pH, temperature, and light. Understanding these vulnerabilities is crucial for accurate experimental design and the preparation of stable formulations.

Key Factors Influencing Serotonin Stability:

-

pH: Serotonin's stability is pH-dependent. While it is relatively stable in neutral to slightly acidic conditions, it can degrade in strongly acidic or alkaline solutions.

-

Temperature: Elevated temperatures can accelerate the degradation of serotonin. For long-term storage, it is recommended to keep this compound in a cool environment, with powdered forms stored at -20°C and solutions at -80°C.[7]

-

Light: Exposure to light, particularly UV radiation, can induce photolytic degradation of serotonin. It is advisable to protect serotonin-containing solutions from light.

-

Oxidation: The indole ring of serotonin is susceptible to oxidation. The use of antioxidants and inert gas purging of solvents can mitigate this degradation pathway.

Primary Degradation Pathway:

The principal metabolic degradation pathway for serotonin involves oxidative deamination catalyzed by monoamine oxidase (MAO) to form 5-hydroxyindoleacetaldehyde (5-HIAL). This is then further metabolized to 5-hydroxyindoleacetic acid (5-HIAA) by aldehyde dehydrogenase (ALDH). While this is a biological pathway, it highlights the inherent susceptibility of the serotonin molecule to oxidative processes that can also occur chemically.

Experimental Protocols

The following are generalized protocols for determining the solubility and stability of this compound. It is essential to validate these methods for your specific experimental conditions.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a sealed container. The excess solid should be visually apparent.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the saturated solution from the excess solid by filtration (using a filter compatible with the solvent) or centrifugation.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Protocol for Stability Testing of this compound in Solution

This protocol outlines a general approach to assessing the stability of this compound in a chosen solvent under various stress conditions.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Serotonin hydrochloride, powder, 153-98-0,Sigma-Aldrich [sigmaaldrich.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. selleckchem.com [selleckchem.com]

- 6. a-Methylserotonin = 98 HPLC 97469-12-0 [sigmaaldrich.com]

- 7. This compound|18525-25-2|MSDS [dcchemicals.com]

A Historical Perspective on the Discovery of Serotonin and its Salts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical account of the seminal discoveries of serotonin and its early salt forms. It is intended for an audience with a strong scientific background, offering detailed experimental methodologies, quantitative data, and visualizations of the key workflows and early conceptual signaling pathways that laid the foundation for modern serotonin research.

The Dual Discovery: 'Enteramine' and 'Serotonin'

The story of serotonin begins not with a single discovery, but with two parallel streams of research that would eventually converge.

In the 1930s, the Italian scientist Vittorio Erspamer was investigating the distribution of enterochromaffin cells in the gastrointestinal tract.[1][2] He prepared an acetone extract from the gut mucosa of a frog and observed its potent smooth muscle-contracting properties.[1] He named this unknown substance "enteramine."[2]

Meanwhile, in the late 1940s at the Cleveland Clinic, a team of researchers including Irvine Page, Maurice Rapport, and Arda Green were trying to identify a vasoconstrictor substance that appeared in blood serum during clotting.[1][2] Their goal was to isolate this substance to better understand its potential role in hypertension.[3] In 1948, they successfully isolated and crystallized this vasoconstrictor, which they named "serotonin" from "serum" and "tonic" to reflect its origin and vasoconstrictive properties.[1] It was Rapport who was primarily responsible for elucidating its chemical structure.[1]

It wasn't until 1952 that it was confirmed that Erspamer's "enteramine" and Page, Rapport, and Green's "serotonin" were, in fact, the same molecule: 5-hydroxytryptamine (5-HT).[1]

Experimental Protocols: The Isolation of a Landmark Molecule

The following sections detail the methodologies employed in the pioneering work of Erspamer and the Cleveland Clinic team. These protocols are reconstructed based on available historical accounts and publications.

Erspamer's Extraction of 'Enteramine' from Frog Gastric Mucosa (circa 1930s)

Vittorio Erspamer's early work focused on preparing extracts from the enterochromaffin cells of the frog gastrointestinal tract to isolate the bioactive compound he named enteramine.

Experimental Protocol:

-

Tissue Preparation: The gastric mucosa from a frog (Discoglossus pictus) was carefully dissected and collected.

-

Extraction: The tissue was homogenized in acetone. This step was crucial for extracting the active substance while precipitating proteins and other macromolecules.

-

Filtration and Concentration: The acetone homogenate was filtered to remove solid tissue debris. The resulting filtrate was then concentrated, likely through evaporation under reduced pressure, to yield a crude extract.

-

Bioassay: The potency of the extract was tested on an isolated rat uterus smooth muscle preparation. The degree of muscle contraction served as a bioassay to guide further purification steps.

Rapport, Green, and Page's Isolation of Serotonin from Bovine Blood (1948)

The Cleveland Clinic group's objective was to isolate the vasoconstrictor substance from blood serum. Their large-scale effort utilized bovine blood as a plentiful starting material.

Experimental Protocol:

-

Blood Collection and Coagulation: Large volumes of bovine blood were collected and allowed to clot. The serum, the liquid fraction remaining after coagulation, was separated.

-

Initial Purification: The serum was treated with a series of precipitation and extraction steps to remove proteins and other interfering substances. This likely involved adjustments in pH and the use of different organic solvents.

-

Adsorption Chromatography: The partially purified extract was subjected to adsorption chromatography. This technique separates molecules based on their affinity for a solid stationary phase, allowing for the selective retention and subsequent elution of serotonin.

-

Crystallization: The eluted fractions containing the active vasoconstrictor were concentrated. Through careful manipulation of solvent conditions, the researchers were able to induce the crystallization of the substance.

-

Formation of the Creatinine Sulfate Salt: To obtain a stable, crystalline product, the isolated serotonin was reacted with creatinine and sulfuric acid. This resulted in the formation of serotonin creatinine sulfate, a well-defined salt that was suitable for further characterization.

Quantitative Data: Physicochemical Properties of Serotonin and its Creatinine Sulfate Salt

The isolation of a stable, crystalline salt was a critical step that allowed for the definitive characterization of serotonin. The creatinine sulfate salt was the first widely available form for study.

| Property | Serotonin (Free Base) | Serotonin Creatinine Sulfate Monohydrate |

| Molecular Formula | C₁₀H₁₂N₂O | C₁₀H₁₂N₂O · C₄H₇N₃O · H₂SO₄ · H₂O |

| Molecular Weight | 176.22 g/mol | 405.43 g/mol |

| Appearance | White powder | White to off-white crystalline powder |

| Melting Point | 167-168 °C | 215-220 °C (decomposes) |

| Solubility in Water | Slightly soluble | Freely soluble |

| Solubility in Ethanol | Soluble | Very slightly soluble |

| pKa | ~10.4 (phenolic hydroxyl group) | Not applicable |

Early Insights into Serotonin's Mechanism of Action

With the availability of purified serotonin, researchers began to investigate its physiological effects and mechanism of action.

The Discovery of Serotonin in the Brain

A pivotal moment in understanding serotonin's role came in 1953 when Betty Twarog, working in Irvine Page's lab, discovered its presence in the mammalian brain.[4] This finding was initially met with skepticism but was soon confirmed, opening up a new era of research into serotonin's function as a neurotransmitter.[4]

Twarog's Bioassay for Serotonin Detection (1953):

-

Tissue Extraction: Brain tissue was homogenized in a suitable solvent (likely acetone or an acidified solvent) to extract serotonin.

-

Bioassay Preparation: The Venus clam (Venus mercenaria) heart was isolated and prepared for recording its contractions. This preparation was known to be highly sensitive to serotonin.

-

Application of Extract: The brain extract was applied to the isolated clam heart preparation.

-

Observation: A characteristic increase in the force and frequency of the heart's contractions indicated the presence of a serotonin-like substance. This bioassay was sensitive enough to detect the low levels of serotonin present in the brain.

The First Classification of Serotonin Receptors

In 1957, John Gaddum and Zuleika Picarelli, through their work on the guinea pig ileum, provided the first evidence for the existence of distinct serotonin receptors.[5] They observed that serotonin's contractile effect on this tissue was mediated by two different mechanisms, which they proposed were due to two different types of receptors.[5]

Gaddum and Picarelli's Experimental Setup (1957):

-

Tissue Preparation: A section of the guinea pig ileum was suspended in an organ bath containing a physiological salt solution, allowing for the recording of smooth muscle contractions.[6]

-

Drug Application: Serotonin was added to the bath, causing a contraction of the ileum.

-

Antagonist Studies:

-

'D' Receptors: They found that the contractile response to serotonin could be blocked by dibenzyline (an alpha-adrenergic blocker). They termed the receptors blocked by dibenzyline the 'D' receptors, which they hypothesized were located directly on the smooth muscle.[5]

-

'M' Receptors: They also observed that a portion of the serotonin-induced contraction could be blocked by morphine. These receptors, which they named 'M' receptors, were thought to be located on the intrinsic nerves of the ileum, as their stimulation likely caused the release of acetylcholine, which in turn contracted the muscle.[5]

-

This early classification, though now superseded by a much more complex system of serotonin receptor subtypes, was a landmark in pharmacology, establishing the principle of receptor heterogeneity for a single neurotransmitter.

Visualizations of Historical Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate the key experimental and conceptual frameworks from this historical period.

References

- 1. Maurice M. Rapport - Wikipedia [en.wikipedia.org]

- 2. Serotonin | Research Starters | EBSCO Research [ebsco.com]

- 3. Guinea Pig Ileum [sheffbp.co.uk]

- 4. Betty Twarog - Wikipedia [en.wikipedia.org]

- 5. Two kinds of tryptamine receptor. 1957 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TWO KINDS OF TRYPTAMINE RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Sex-Based Differences in Brain Serotonin Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

The serotonergic system is a key modulator of numerous physiological and psychological processes, and its dysregulation is implicated in a variety of neuropsychiatric disorders. A growing body of evidence indicates significant sex-based dimorphism in the architecture and function of this system. This technical guide provides a comprehensive overview of the current understanding of the differences in brain serotonin (5-hydroxytryptamine, 5-HT) synthesis between males and females. We consolidate quantitative data from key human and animal studies, detail the primary experimental methodologies used to elucidate these differences, and present visual representations of the core biological pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers and clinicians in the fields of neuroscience, psychiatry, and pharmacology, aiming to foster a deeper understanding of sex-specific neurobiology and inform the development of more precise therapeutic strategies.

Introduction

Serotonin, a monoamine neurotransmitter, is synthesized from the essential amino acid tryptophan and plays a crucial role in regulating mood, cognition, sleep, and appetite[1]. The prevalence and symptomatology of many neuropsychiatric conditions associated with serotonergic dysfunction, such as depression and anxiety disorders, exhibit notable sex differences[2][3]. Understanding the fundamental biological underpinnings of these differences is paramount for advancing clinical science. One of the most significant observed distinctions lies in the rate of serotonin synthesis in the brain. Seminal research has demonstrated that the mean rate of serotonin synthesis in the normal male brain is substantially higher—approximately 52%—than in the female brain[4][5][6]. This guide delves into the quantitative evidence for this and other sex-related disparities in the serotonin pathway, the experimental techniques used to acquire this data, and the molecular pathways involved.

Quantitative Analysis of Sex Differences in Serotonin Synthesis

The primary evidence for sex-based differences in serotonin synthesis comes from in vivo imaging studies in humans, corroborated by animal research. The following tables summarize the key quantitative findings from the literature.

Table 1: Brain Serotonin Synthesis Rates in Healthy Humans

| Sex | Mean Serotonin Synthesis Rate (pmol·g⁻¹·min⁻¹) | Key Finding | Reference |

| Male | ~75-85 | 52% higher synthesis rate compared to females. | [4] |

| Female | ~47-55 | Lower synthesis rate compared to males. | [4] |

Table 2: Sex Differences in Key Serotonergic System Components

| Component | Finding in Males | Finding in Females | Species | References |

| Tryptophan Hydroxylase (TPH) | Lower TPH2 mRNA expression in some brain regions compared to females (rodents). | Higher TPH capacity and 5-HT/5-HIAA levels in some brain regions (rodents).[7][8] | Rodent | [7][8] |

| Similar TPH2+ cell counts in the Dorsal Raphe Nuclei as females.[9][10] | Similar TPH2+ cell counts in the Dorsal Raphe Nuclei as males.[9][10] | Mouse | [9][10] | |

| Monoamine Oxidase A (MAO-A) | MAO-A levels are inversely correlated with trait aggression.[11] | Higher MAO-A levels in perimenopausal women compared to younger women.[12] Low expression MAOA genotype linked to greater happiness.[13] | Human | [11][12][13] |

| High-dose testosterone treatment reduces MAO-A levels.[14] | Human | [14] | ||

| Serotonin Transporter (SERT) | Higher SERT binding potential in some brain regions in panic disorder.[15][16] | Lower SERT binding potential compared to males in healthy subjects.[3] No change in SERT binding in panic disorder.[15][16] | Human | [3][15][16] |

Experimental Protocols

The quantification of serotonin synthesis in the living brain is a methodologically complex endeavor. Positron Emission Tomography (PET) and in vivo microdialysis are two of the primary techniques employed.

Positron Emission Tomography (PET) for Serotonin Synthesis Measurement

PET is a non-invasive imaging technique that allows for the in vivo quantification of metabolic processes[17][18][19]. To measure serotonin synthesis, a radiolabeled tracer, typically α-[¹¹C]methyl-L-tryptophan ([¹¹C]AMT), is administered intravenously[17][18]. This tracer is a synthetic amino acid that is transported into the brain and metabolized by the same enzymatic pathway as tryptophan, but its product is not a substrate for MAO-A, leading to its trapping within serotonergic neurons[4].

Detailed Protocol for [¹¹C]AMT PET Imaging:

-

Subject Preparation:

-

Subjects undergo a comprehensive medical and psychiatric screening.

-

Fasting for at least 4 hours prior to the scan is required to stabilize plasma amino acid levels.

-

An intravenous line is inserted for tracer injection and, in some protocols, for arterial blood sampling.

-

-

Radiotracer Synthesis:

-

α-[¹¹C]methyl-L-tryptophan is synthesized in a cyclotron and prepared for injection according to strict radiopharmaceutical standards.

-

-

PET Scan Acquisition:

-

The subject is positioned in the PET scanner with their head immobilized.

-

A transmission scan is performed for attenuation correction.

-

A bolus of [¹¹C]AMT is injected intravenously.

-

Dynamic 3D emission data are collected for a period of 60-90 minutes.

-

For kinetic modeling, arterial blood samples are drawn at frequent intervals to measure the concentration of the radiotracer and its metabolites in plasma.

-

-

Data Analysis:

-

PET images are reconstructed and co-registered with the subject's MRI for anatomical localization.

-

Regions of interest (ROIs) are defined on the co-registered images.

-

A compartment model is applied to the time-activity curves from the ROIs and the arterial input function to calculate the rate of serotonin synthesis (K*).

-

In Vivo Microdialysis

In vivo microdialysis is an invasive technique used predominantly in animal research to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions[20][21].

Detailed Protocol for In Vivo Microdialysis:

-

Probe Implantation:

-

Under anesthesia, a guide cannula is stereotaxically implanted into the target brain region of the animal.

-

The animal is allowed to recover from surgery for a specified period.

-

-

Microdialysis Procedure:

-

A microdialysis probe with a semi-permeable membrane is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min)[21].

-

Neurotransmitters and metabolites from the extracellular fluid diffuse across the membrane into the perfusion fluid.

-

-

Sample Collection and Analysis:

-

The outflowing perfusate (dialysate) is collected at regular intervals (e.g., every 10-20 minutes)[22].

-